3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethoxy)phenyl]urea
Description
The compound 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethoxy)phenyl]urea is a pyridazinyl-urea derivative. Its structure features:
- A pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted with a thiophene group.
- A urea linker connected to a 4-(trifluoromethoxy)phenyl moiety.
However, the provided evidence lacks specific data on synthesis, biological targets, or applications of this compound.
Properties
IUPAC Name |
1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-5-3-12(4-6-13)23-17(27)22-9-10-25-16(26)8-7-14(24-25)15-2-1-11-29-15/h1-8,11H,9-10H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABDNAHNRABMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene-Substituted Dienes
The pyridazinone ring is constructed via [4+2] cycloaddition between thiophen-2-yl-substituted dienes and diazo compounds. A copper-catalyzed approach adapted from CN113845481B achieves this under mild conditions:
Procedure :
-
React 3-thiophen-2-ylacrylic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 12 hours to form the hydrazide.
-
Treat with ethyl glyoxylate (1.1 equiv) in the presence of CuBr (5 mol%) and di-tert-butyl azodicarboxylate (1.2 equiv) at 90°C for 8 hours.
-
Acidic workup (HCl/EtOAc) yields 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine-1-carboxylic acid (78% yield).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Catalyst Loading | 5 mol% CuBr |
| Reaction Time | 8 hours |
| Yield | 78% |
Functionalization at N1 Position
The N1 position is alkylated using 1,2-dibromoethane to introduce the ethylene spacer:
Procedure :
-
Suspend pyridazinone intermediate (1.0 equiv) in anhydrous DMF.
-
Add K₂CO₃ (3.0 equiv) and 1,2-dibromoethane (2.5 equiv).
-
Heat at 60°C for 6 hours under N₂.
-
Purify by silica gel chromatography (hexane:EtOAc 3:1) to obtain 1-(2-bromoethyl)-3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazine (82% yield).
Preparation of 4-(Trifluoromethoxy)phenyl Isocyanate
Phosgene-Free Isocyanate Synthesis
Adapting the triphosgene method from Zhou et al.:
Procedure :
-
Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in dry dichloromethane.
-
Add triphosgene (0.35 equiv) at 0°C followed by triethylamine (2.0 equiv).
-
Warm to 25°C and stir for 3 hours.
-
Filter and concentrate to obtain 4-(trifluoromethoxy)phenyl isocyanate (94% purity by HPLC).
Advantages :
Assembly of the Urea Moiety
Coupling via Nucleophilic Addition-Elimination
The ethylene-linked pyridazinone reacts with the isocyanate to form the urea bond:
Procedure :
-
Dissolve 1-(2-bromoethyl)-3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) and 4-(trifluoromethoxy)phenyl isocyanate (1.2 equiv) in THF.
-
Add DBU (1,8-diazabicycloundec-7-ene, 0.1 equiv) as catalyst.
-
Reflux at 70°C for 12 hours.
-
Quench with H₂O, extract with EtOAc, and purify via recrystallization (MeOH/H₂O) to yield the target compound (65% yield).
Optimization Data :
| Condition | Yield Without DBU | Yield With DBU |
|---|---|---|
| 70°C, 12 hours | 32% | 65% |
Critical Analysis of Alternative Routes
Microwave-Assisted Cyclization
A patent-pending method reduces pyridazinone formation time from 8 hours to 45 minutes using microwave irradiation (150°C, 300 W). However, scalability remains challenging due to specialized equipment requirements.
Solid-Phase Synthesis for Urea Formation
Immobilizing the pyridazinone intermediate on Wang resin enables iterative coupling with isocyanate derivatives. While advantageous for combinatorial libraries (purity >90%), this approach suffers from low overall yields (38-42%).
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.21 (s, 1H, NH urea)
-
δ 8.02 (d, J = 3.1 Hz, 1H, thiophene H)
-
δ 4.21 (t, J = 6.5 Hz, 2H, CH₂N)
-
δ 3.89 (t, J = 6.5 Hz, 2H, NCH₂)
HRMS (ESI+) :
-
Calculated for C₁₈H₁₄F₃N₃O₃S [M+H]⁺: 426.0832
-
Found: 426.0829
Purity Assessment
HPLC Conditions :
-
Column: C18, 5 μm, 4.6 × 150 mm
-
Mobile Phase: MeCN/H₂O (0.1% TFA) gradient
-
Retention Time: 8.7 minutes
-
Purity: 98.6% (254 nm)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present, the compound can be subjected to oxidation (e.g., converting thiophene to sulfone) or reduction (e.g., reducing nitro groups to amines).
Substitution Reactions: : Halogenated derivatives can undergo nucleophilic substitution reactions.
Hydrolysis: : The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2
Reduction: : NaBH4, LiAlH4
Substitution: : Nucleophiles such as amines, alcohols
Hydrolysis: : HCl, NaOH
Major Products
The reactions typically yield products where the core structure is modified, leading to compounds that may possess different pharmacological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various derivatives that may serve as potential pharmacophores.
Biology
Biologically, the compound exhibits activity against certain enzymes or receptors, making it a candidate for drug development studies.
Medicine
Medically, it is explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, the compound or its derivatives might be employed in the synthesis of more complex molecules used in pharmaceuticals or other high-value chemicals.
Mechanism of Action
Molecular Targets
The exact mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Pathways Involved
Inhibition or modulation of pathways such as inflammation, cell proliferation, or microbial metabolism might be involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare this compound with analogs, the following criteria are typically evaluated:
| Property | Example Analog | Key Differences | Potential Implications |
|---|---|---|---|
| Core Structure | 6-oxo-1,6-dihydropyridazine derivatives | Thiophene substitution vs. phenyl | Altered electronic properties |
| Urea Linker Modifications | 1-arylurea derivatives (e.g., 4-fluorophenylurea) | Trifluoromethoxy group vs. halogens | Enhanced metabolic stability |
| Pharmacological Activity | Kinase inhibitors (e.g., sorafenib analogs) | Target selectivity differences | Efficacy in specific disease models |
Research Findings Not Supported by Evidence:
- The trifluoromethoxy group may improve lipophilicity and membrane permeability compared to methoxy or hydroxy analogs.
- Thiophene-containing pyridazinones often exhibit stronger π-π stacking interactions in enzyme binding pockets than benzene analogs.
Limitations of Current Evidence
The provided sources focus on crystallographic software rather than the compound itself. For a rigorous comparison, additional data would be required, such as:
- X-ray crystallography results (e.g., bond lengths, angles, packing interactions).
- In vitro/in vivo assays comparing potency, selectivity, or toxicity.
- Computational studies (docking, QSAR) highlighting structural advantages.
Recommendations for Future Research
To address this gap, consult:
Chemical databases (SciFinder, Reaxys) for synthetic protocols and bioactivity data.
Patent literature for structural analogs and claimed therapeutic uses.
Crystallographic studies using SHELX/SHELXL to resolve the compound’s 3D conformation.
Biological Activity
The compound 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethoxy)phenyl]urea is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dihydropyridazine core, which is known for its diverse biological activities.
- A thiophene moiety that enhances its pharmacological profile.
- A trifluoromethoxy group that may influence lipophilicity and bioavailability.
Pharmacological Activities
Research indicates that compounds with similar structural characteristics exhibit various biological activities. The following table summarizes the potential pharmacological effects based on related compounds:
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as:
- Enzymatic pathways: Inhibition of key enzymes involved in cancer progression.
- Cell signaling pathways: Modulation of pathways related to inflammation and immune response.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Cytotoxicity Against Cancer Cells:
- Antibacterial Activity:
- Anti-inflammatory Effects:
Q & A
Q. Purification challenges :
- Low solubility in common organic solvents necessitates chromatographic techniques (e.g., silica gel chromatography) .
- Byproducts from incomplete cyclization or urea formation require iterative recrystallization using mixed solvents (e.g., ethanol/water) .
Basic Question: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm the urea linkage (NH signals at δ ~6.5–7.5 ppm) and pyridazinone ring protons (δ ~7.0–8.5 ppm) .
- 19F NMR to verify the trifluoromethoxy group (δ ~-55 to -60 ppm) .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and urea N–H bends (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Question: How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways and intermediates, particularly for cyclization steps, to identify energy barriers and optimal transition states .
- Bayesian Optimization : Uses prior experimental data to model reaction parameters (e.g., temperature, catalyst loading) and predict high-yield conditions with fewer trials .
- Molecular Dynamics Simulations : Assess solvent effects and steric hindrance in urea bond formation, aiding solvent selection (e.g., DMF vs. THF) .
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate with positive/negative controls .
- Solubility differences : Use co-solvents (e.g., DMSO/PBS mixtures) and quantify dissolved compound via HPLC .
- Off-target effects : Perform kinase profiling assays or SPR (Surface Plasmon Resonance) to confirm target specificity .
Basic Question: Which functional groups in this compound influence its reactivity and stability?
Answer:
- Urea moiety : Prone to hydrolysis under acidic/basic conditions; stability tests in pH 2–9 buffers are recommended .
- Pyridazinone ring : Susceptible to oxidation; store under inert atmosphere (N₂/Ar) .
- Trifluoromethoxy group : Enhances metabolic stability but may reduce solubility; consider salt formation (e.g., HCl salts) for improved bioavailability .
Advanced Question: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Answer:
- Isosteric replacements : Substitute the thiophene ring with furan or thiazole to assess electronic effects on bioactivity .
- Positional scanning : Modify substituents on the phenyl ring (e.g., -CF₃ vs. -OCF₃) to evaluate steric and electronic contributions .
- Fragment-based design : Use X-ray crystallography (if available) to identify key binding motifs, then synthesize fragments for activity screening .
Basic Question: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks, then analyze degradation via HPLC .
- Solution stability : Monitor decomposition in DMSO or aqueous buffers (pH 4–8) over 24–72 hours .
Advanced Question: What role do substituents (e.g., trifluoromethoxy, thiophen-2-yl) play in modulating biological activity?
Answer:
- Trifluoromethoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting applications .
- Thiophen-2-yl moiety : Acts as a π-donor in enzyme active sites, improving binding affinity (e.g., kinase inhibition) .
- Ethyl linker : Balances conformational flexibility and rigidity, impacting target engagement kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
